Nordamnacanthal

T-lymphoblastic leukemia Apoptosis Cytotoxicity

Choose nordamnacanthal for its aldehyde-driven apoptotic mechanism, distinct from damnacanthal's G0/G1 arrest. Demonstrates ~6-fold superior potency in T-lymphoblastic CEM-SS cells (IC50 1.7 vs. 10 µg/mL) and causes significant tumor growth delay in the 4T1 model at a well-tolerated oral dose (50 mg/kg) with no observed toxicity. Also induces G2/M arrest via antitubulin activity and serves as a validated scaffold for antimicrobial metal-complex libraries.

Molecular Formula C15H8O5
Molecular Weight 268.22 g/mol
CAS No. 3736-59-2
Cat. No. B1219602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNordamnacanthal
CAS3736-59-2
Synonyms1,3-dihydroxy-anthraquinone-2-al
nordamnacanthal
Molecular FormulaC15H8O5
Molecular Weight268.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)C=O)O
InChIInChI=1S/C15H8O5/c16-6-10-11(17)5-9-12(15(10)20)14(19)8-4-2-1-3-7(8)13(9)18/h1-6,17,20H
InChIKeyNSGZEHPFOUCUHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nordamnacanthal (CAS 3736-59-2) Chemical Identity and Core Procurement Parameters


Nordamnacanthal (CAS 3736-59-2) is a naturally occurring anthraquinone [1], primarily isolated from the roots of Morinda species [2]. It is a distinct molecular entity within the quinoid class, characterized by a 1,3-dihydroxy-9,10-anthraquinone-2-carbaldehyde core [3], with a molecular weight of approximately 268.22 g/mol and a reported melting point of 215.5–219.0°C [4]. It is often co-isolated and directly compared with damnacanthal, its closest structural analog differing primarily by the absence of a methoxy group at the C-3 position [5].

Nordamnacanthal vs. In-Class Anthraquinones: Why Interchangeability Is Scientifically Unfounded


Substituting nordamnacanthal with damnacanthal or other anthraquinone analogs without validation will compromise experimental reproducibility. These compounds exhibit a critical mechanistic divergence: nordamnacanthal induces cell death primarily via apoptosis [1], whereas damnacanthal arrests the cell cycle at the G0/G1 phase [2]. Furthermore, nordamnacanthal's potency is highly context-dependent; while it demonstrates superior potency in T-lymphoblastic leukemia cells (IC50 1.7 μg/mL vs. 10 μg/mL for damnacanthal) [3], the opposite is observed in MCF-7 and K-562 cells [4]. This performance inversion underscores that the aldehyde functional group in nordamnacanthal drives a unique biological activity profile that cannot be extrapolated from structural neighbors [5].

Nordamnacanthal (CAS 3736-59-2) Quantitative Comparative Performance Data


Nordamnacanthal vs. Damnacanthal Potency in T-Lymphoblastic Leukemia (CEM-SS) Cells

In a direct head-to-head study on CEM-SS T-lymphoblastic leukemia cells, nordamnacanthal demonstrated significantly higher cytotoxicity (IC50 = 1.7 μg/mL) compared to damnacanthal (IC50 = 10 μg/mL) [1]. This potency advantage is mechanistically linked to nordamnacanthal's capacity to induce apoptosis independently of ongoing transcription [1].

T-lymphoblastic leukemia Apoptosis Cytotoxicity

Nordamnacanthal vs. Damnacanthal Potency in Breast Cancer (MCF-7) and Leukemia (K-562) Cells

In contrast to the CEM-SS data, a cross-study synthesis reveals a performance inversion. In MCF-7 and K-562 cell lines, damnacanthal (IC50: MCF-7 = 3.80 ± 0.57 μM, K-562 = 5.50 ± 1.26 μM) is more potent than nordamnacanthal (IC50: MCF-7 = 8.0 ± 1.2 μg/mL or ~30 μM, K-562 = ~20.5 μM) [1]. This indicates that nordamnacanthal's potency is not universally superior but highly cell-line specific [1].

Breast cancer MCF-7 Cytotoxicity

Nordamnacanthal In Vivo Anti-Tumor Efficacy and Subchronic Safety in 4T1 Mouse Model

Nordamnacanthal demonstrates a favorable preclinical safety and efficacy profile in vivo. At a dose of 50 mg/kg body weight, it successfully delayed the progression of 4T1 tumors in Balb/C mice after 28 days of treatment [1]. Notably, a parallel subchronic toxicity study revealed no mortality, signs of toxicity, or changes in serum liver profile in treated mice [1]. This combination of in vivo tumor delay and low overt toxicity represents a critical differentiator from many other anthraquinones, which often exhibit significant dose-limiting toxicity.

In vivo Breast cancer Toxicity

Nordamnacanthal's Unique Anti-Tubulin and Cell Cycle Arrest Activity in Lung Cancer

Nordamnacanthal exhibits a distinct anti-proliferative mechanism in A549 lung cancer cells, achieving an IC50 of 16.3 ± 2.5 μM [1]. Crucially, this activity is coupled with the induction of apoptosis and G2/M phase cell cycle arrest, which is supported by its antitubulin polymerization activity [1]. This antitubulin mechanism is a functional distinction not prominently reported for damnacanthal, suggesting a unique and targetable pathway for nordamnacanthal in certain solid tumors.

Lung cancer A549 Anti-tubulin

Nordamnacanthal Antibacterial Potential via Metal Complexation

Nordamnacanthal serves as a viable scaffold for generating derivatives with enhanced antimicrobial activity. Synthesis of metal complexes, specifically Cu-nordamnacanthal and Fe(II)-nordamnacanthal complexes, has been reported [REFS-1, REFS-2]. While direct quantitative MIC data for the parent compound is sparse, this semi-synthetic tractability differentiates it from analogs that are less amenable to such facile derivatization. The parent compound's isolation from Morinda citrifolia roots provides a natural starting point for creating a focused library of metal complexes [3].

Antibacterial Metal complex Semi-synthesis

Nordamnacanthal (CAS 3736-59-2) Recommended Use Cases Based on Differentiated Evidence


Scenario 1: Targeted Apoptosis Studies in T-Lymphoblastic Leukemia Models

This scenario is directly supported by the direct head-to-head data showing nordamnacanthal's ~6-fold potency advantage (IC50 1.7 μg/mL) over damnacanthal (IC50 10 μg/mL) in CEM-SS cells [1]. Nordamnacanthal should be the preferred starting compound for investigating transcription-independent apoptotic pathways in T-cell leukemia [1].

Scenario 2: In Vivo Proof-of-Concept Studies in Solid Tumors Requiring a Favorable Safety Window

This scenario leverages the in vivo data demonstrating significant tumor growth delay in a 4T1 mouse model at a well-tolerated oral dose of 50 mg/kg with no observed toxicity [2]. For researchers seeking an anthraquinone with a documented preclinical safety and efficacy balance, nordamnacanthal presents a more de-risked profile than analogs lacking such integrated in vivo studies [2].

Scenario 3: Investigating G2/M Arrest and Anti-Tubulin Mechanisms in Lung Cancer (A549)

This scenario is supported by evidence that nordamnacanthal (IC50 16.3 μM) induces G2/M arrest and apoptosis in A549 lung cancer cells, which is linked to antitubulin activity [3]. For programs focused on cell cycle checkpoints or tubulin dynamics, nordamnacanthal offers a mechanistically distinct probe not commonly associated with its closest analog, damnacanthal [3].

Scenario 4: Semi-Synthetic Derivatization for Antimicrobial Discovery

This application scenario is supported by established synthetic methodology for creating metal (Fe, Cu) complexes of nordamnacanthal [4]. For research groups seeking a natural product scaffold for SAR-driven antimicrobial development, nordamnacanthal provides a validated, accessible starting point for library generation [REFS-4, REFS-5].

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